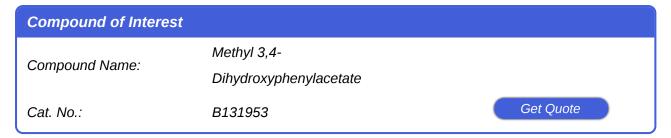


An In-depth Technical Guide to Methyl 3,4-Dihydroxyphenylacetate

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Introduction: **Methyl 3,4-Dihydroxyphenylacetate**, also known as Methyl 2-(3,4-dihydroxyphenyl)acetate, is a polyphenol and a derivative of 3,4-Dihydroxyphenylacetic acid (DOPAC), a major metabolite of the neurotransmitter dopamine.[1][2] This compound has garnered interest in the scientific community due to its presence in natural sources, such as the seeds of Ilex aquifolium, and its demonstrated biological activities.[1] This guide provides a comprehensive overview of its fundamental properties, experimental protocols related to its activity, and its role in key signaling pathways, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The fundamental chemical and physical properties of **Methyl 3,4-Dihydroxyphenylacetate** are summarized below. These identifiers and descriptors are essential for substance registration, identification, and computational modeling.

Table 1: Chemical Identifiers and Descriptors



Identifier/Descriptor	Value	Source
CAS Number	25379-88-8	[1][3][4]
Molecular Formula	C9H10O4	[1][3][4][5]
IUPAC Name	methyl 2-(3,4- dihydroxyphenyl)acetate	[3]
Synonyms	Methyl 2-(3,4- dihydroxyphenyl)acetate, 3,4- Dihydroxyphenylacetic acid methyl ester	[1][5]
SMILES	OC1=C(O)C=C(CC(OC)=O)C= C1	[1]

| InChi Key | UGFILLIGHGZLHE-UHFFFAOYSA-N |[1] |

Table 2: Physicochemical Data

Property	Value	Source
Molecular Weight	182.17 g/mol	[3][4][5]
Formula Weight	182.2	[1]
Appearance	Solid	[1]
Purity	≥98%	[1][4]
Topological Polar Surface Area (TPSA)	66.76 Ų	[4]
logP	0.8133	[4]
Hydrogen Bond Donors	2	[4]
Hydrogen Bond Acceptors	4	[4]

| Rotatable Bonds | 2 |[4] |



Table 3: Solubility Data

Solvent	Solubility	Source
DMF	30 mg/mL	[1]
DMSO	30 mg/mL	[1]
Ethanol	30 mg/mL	[1]

| PBS (pH 7.2) | 10 mg/mL |[1] |

Biological Activity and Applications

Methyl 3,4-Dihydroxyphenylacetate exhibits notable antioxidant and antiviral properties. Its parent compound, DOPAC, is a key metabolite in several biological processes and has been studied for its effects on cellular pathways.

- Antioxidant Activity: The compound is an effective scavenger of 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals in cell-free assays, demonstrating an IC₅₀ value of 0.0025 mg/mL.[1] This activity is largely attributed to the catechol (1,2-dihydroxybenzene) moiety, which is also present in its parent compound, DOPAC.[6][7]
- Antiviral Activity: It has been shown to inhibit the replication of enterovirus 71 (EV71) in rhabdomyosarcoma cells at a concentration of 0.01 μg/mL.[1]
- Metabolic Role: As the methyl ester of DOPAC, it is closely related to dopamine metabolism.
 DOPAC itself is a crucial catabolite formed from dopamine by the action of monoamine oxidase (MAO).[2]
- Gut Barrier Function: The parent acid, 3,4-Dihydroxyphenylacetic acid (referred to as DHAA in some studies), has been found to ameliorate gut barrier dysfunction in type 2 diabetes mouse models by regulating the MAPK-MLCK signaling pathway.[8] It improves gut barrier function by enhancing the expression of tight junction proteins.[8]

Experimental Protocols



This section details the methodologies for key experiments cited in the literature to assess the biological activity of **Methyl 3,4-Dihydroxyphenylacetate** and related compounds.

Synthesis: Esterification of 3,4-Dihydroxyphenylacetic Acid

While specific synthesis papers for the methyl ester were not retrieved, a general and widely used method is the Fischer esterification of the parent carboxylic acid.

Objective: To synthesize **Methyl 3,4-Dihydroxyphenylacetate** from 3,4-Dihydroxyphenylacetic acid.

Methodology:

- Reaction Setup: In a round-bottom flask, dissolve 3,4-Dihydroxyphenylacetic acid in an excess of anhydrous methanol.
- Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or tosic
 acid) to the solution.[9] The use of an acidic catalyst is crucial for protonating the carboxyl
 group and facilitating nucleophilic attack by methanol.[9]
- Reaction Conditions: Reflux the mixture for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.
- Extraction: Remove the excess methanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate the solvent to yield the crude product.
- Final Purification: Purify the crude ester using column chromatography on silica gel to obtain the final product, **Methyl 3,4-Dihydroxyphenylacetate**.

Antioxidant Activity: DPPH Radical Scavenging Assay



This protocol describes a common cell-free assay to determine the antioxidant capacity of a compound.[1][6]

Objective: To quantify the free radical scavenging activity of **Methyl 3,4- Dihydroxyphenylacetate**.

Methodology:

- Preparation of Reagents:
 - Prepare a stock solution of Methyl 3,4-Dihydroxyphenylacetate in a suitable solvent (e.g., ethanol or DMSO).
 - Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to yield an absorbance of approximately 1.0 at 517 nm.
- Assay Procedure:
 - In a 96-well plate, add various concentrations of the test compound solution.
 - Add the DPPH solution to each well to initiate the reaction.
 - Include a control group containing only the solvent and the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Inhibition = [(Abs_control Abs_sample) / Abs_control] * 100
- IC₅₀ Determination: The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[1]

Antiviral Activity: Enterovirus 71 (EV71) Replication Assay



This protocol outlines a cell-based assay to evaluate the inhibition of viral replication.[1]

Objective: To determine the effect of **Methyl 3,4-Dihydroxyphenylacetate** on EV71 replication in host cells.

Methodology:

- Cell Culture: Culture rhabdomyosarcoma (RD) cells in an appropriate medium (e.g., DMEM supplemented with FBS) in 96-well plates until they form a confluent monolayer.
- Infection and Treatment:
 - Remove the culture medium and infect the cells with EV71 at a specific multiplicity of infection (MOI).
 - After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.
 - Add fresh medium containing various concentrations of Methyl 3,4 Dihydroxyphenylacetate (e.g., 0.01 μg/mL) to the wells.[1] A vehicle control (e.g., DMSO) should be included.
- Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period corresponding to the viral replication cycle (e.g., 24-48 hours).
- Assessment of Viral Replication: The extent of viral replication can be measured using several methods:
 - CPE Assay: Observe and score the virus-induced cytopathic effect (CPE) under a microscope.
 - Plaque Reduction Assay: Perform a plaque assay to quantify the number of infectious virus particles.
 - qRT-PCR: Extract viral RNA from the cells and quantify the viral genome copies using quantitative real-time PCR.
- Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (IC₅₀).



Signaling Pathways and Mechanisms of Action

The biological effects of **Methyl 3,4-Dihydroxyphenylacetate** and its parent acid are mediated through their interaction with key cellular signaling pathways.

Dopamine Metabolism Pathway

3,4-Dihydroxyphenylacetic acid (DOPAC) is a central metabolite in the degradation of dopamine. This pathway is critical for regulating neurotransmitter levels in the brain.[2]



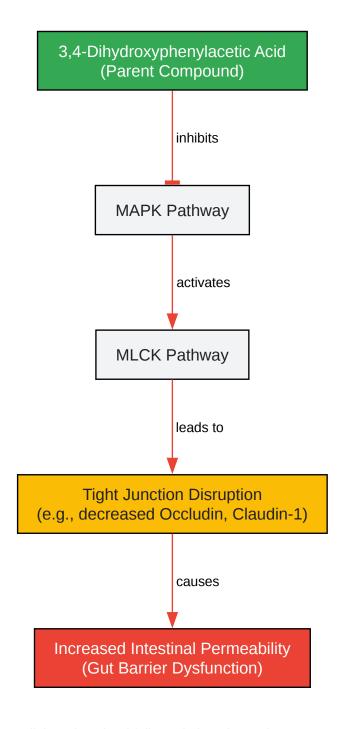
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Caption: Metabolic pathways of dopamine degradation.

Regulation of Gut Barrier via MAPK-MLCK Pathway

The parent compound, 3,4-Dihydroxyphenylacetic acid (DHAA), has been shown to protect the intestinal barrier by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Myosin Light-Chain Kinase (MLCK) signaling pathway, which is often overactive in conditions like type 2 diabetes.[8]





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Caption: Inhibition of the MAPK-MLCK pathway by DOPAC.

Induction of Phase II Cytoprotective Enzymes

As a catabolite of quercetin, DOPAC is recognized for its ability to induce phase II detoxifying enzymes, which play a crucial role in cellular protection against oxidative stress and xenobiotics.[6][7]



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Caption: Induction of Phase II enzymes by DOPAC.

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